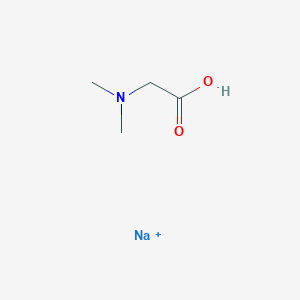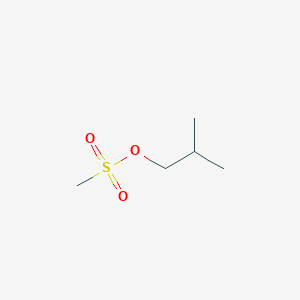
4-Methylpyridine-2-carbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds to 4-methylpyridine-2-carbothioamide involves several steps, including reactions with different reagents to introduce various functional groups. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction with ethyl bromopyruvate . Another study describes the synthesis of 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)carbothioamide by condensing ethyl-2-cyano-3,3-bis(methylthio)acrylate with thiosemicarbazide . These synthetic approaches are crucial for the development of compounds with potential antimicrobial properties.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various spectroscopic techniques and theoretical methods. X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy have been employed to determine the crystal and molecular structure of synthesized compounds . Density functional theory (DFT) calculations have been used to optimize the molecular geometry and to predict vibrational frequencies, which are in good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of these compounds is inferred from their molecular orbital studies. The HOMO-LUMO energy gap provides insights into the chemical activity of the molecule, with a smaller gap indicating higher reactivity . The studies also explore the potential of these compounds to participate in hydrogen bonding and other intermolecular interactions, which are important for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, have been characterized and are consistent with their molecular structures . The thermodynamic functions and polarizability values have also been calculated, providing further understanding of the stability and electronic properties of these molecules . Additionally, some derivatives have shown potential as antifungal agents, with their activity related to the hydrophobicity of the alkyl group in position 2 .
Applications De Recherche Scientifique
Antitubercular Agent
2-Ethylpyridine-4-carbothioamide, a related compound, has been used as an antitubercular agent that inhibits mycolic acid synthesis. This was supported by a study where its vibrational spectra were interpreted based on calculated potential energy distribution (PED) and other methods (Muthu, Ramachandran, & Uma maheswari, 2012).
Antifungal Potency
A series of 2-alkylthiopyridine-4-carbothioamides were synthesized and tested for their antifungal potency, with some compounds showing fair inhibitory activity against yeasts and dermatophytes (Klimesová, Otčenášek, & Waisser, 1996).
Antimycobacterial and Antifungal Activity
Another study on 4-alkylthiopyridine-2-carbothioamides revealed good antimycobacterial activity against various Mycobacterium species and moderate antifungal activity against Trichophyton mentagrophytes. The activity was influenced by the hydrophobicity of the alkyl group (Klimešová, Svoboda, Waisser, Macháček, Buchta, & Odlerová, 1996).
Antitumor Activity
2,2'-Bipyridyl-6-carbothioamide (BPYTA) demonstrated in vitro and in vivo antitumor activity. This activity is primarily due to the inhibition of ribonucleotide reductase (RR), a key enzyme in proliferating cells (Nocentini & Barzi, 1997).
Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors
A series of compounds including 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)-1H-pyrazole-1-carbothioamide were prepared as ALK5 inhibitors, showing potential as transforming growth factor-β type 1 receptor kinase inhibitors (Jin, Krishnaiah, Sreenu, Subrahmanyam, Rao, Mohan, Park, Son, Sheen, & Kim, 2011).
Photo-degradation of DNA
Carbothioamide ruthenium (II) complexes have been synthesized and characterized, showing the potential for photo-degradation of calf-thymus DNA via an intercalation mechanism (Muthuraj & Umadevi, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-methylpyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMGFVHPMVUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567872 | |
| Record name | 4-Methylpyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-2-carbothioamide | |
CAS RN |
16225-37-9 | |
| Record name | 4-Methylpyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)